Procyanidin B1

Description

Nomenclature and Classification of Proanthocyanidins (B150500) and Procyanidins

The classification of procyanidins is primarily based on the nature of the linkage between the constituent flavan-3-ol (B1228485) units. wur.nl This structural variation gives rise to different types of procyanidins with distinct properties.

Procyanidins are categorized into two main types: A-type and B-type, distinguished by their interflavan linkages. nih.gov B-type procyanidins are characterized by a single C-C bond, typically between the C4 of one unit and the C8 or C6 of the adjacent unit (C4→C8 or C4→C6). nih.govplantaanalytica.com A-type procyanidins possess a second ether linkage (C2→O→C7 or C2→O→C5) in addition to the C-C bond, resulting in a more rigid structure. researchgate.netnih.gov B-type procyanidins are the most abundant in nature. nih.gov The conversion of B-type procyanidins to A-type can occur through radical oxidation. wikipedia.orgwikipedia.org

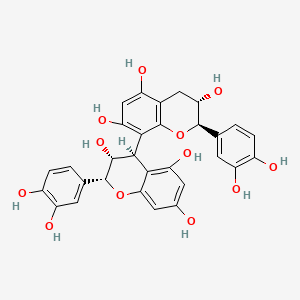

Procyanidin (B600670) B1 is a B-type procyanidin dimer. wikipedia.orgwikipedia.org Specifically, it consists of an epicatechin unit linked to a catechin (B1668976) unit via a β-type C4→C8 interflavan bond. wikipedia.orgwikipedia.orgebi.ac.uk Its chemical formula is C₃₀H₂₆O₁₂. nih.gov The four most common B-type procyanidin dimers found in nature are B1, B2, B3, and B4, all of which feature the C4→C8 linkage. plantaanalytica.com

Natural Occurrence and Distribution of Procyanidin B1 in Botanical Sources

This compound is found in a wide variety of plants, contributing to their flavor and astringency. mdpi.comusda.gov

This compound is present in numerous commonly consumed fruits and vegetables. nih.gov Significant amounts can be found in apples, grapes, cranberries, and cocoa. wikipedia.orgspandidos-publications.comresearchgate.net It is also found in peaches, cinnamon, and tea. wikipedia.orgebi.ac.uknih.gov The concentration of procyanidins can vary depending on the plant variety, maturity, and processing methods. usda.govnih.gov

Table 1: Selected Botanical Sources of this compound

| Botanical Source | Common Name(s) |

|---|---|

| Vitis vinifera | Grape |

| Malus domestica | Apple |

| Vaccinium macrocarpon | Cranberry |

| Theobroma cacao | Cocoa |

| Camellia sinensis | Tea |

| Cinnamomum verum | Ceylon Cinnamon |

| Prunus persica | Peach |

Grape seeds are a particularly rich source of procyanidins, including this compound. wikipedia.orgresearchgate.netnih.gov Standardized grape seed extracts are reported to contain high percentages of oligomeric proanthocyanidins (OPCs). naturesfarm.com The composition of procyanidins in grape seeds can vary between different grape varieties. nih.gov For instance, Riesling grapes have been found to contain high amounts of lower molecular weight monomers and dimers like this compound. nih.gov

Maritime pine bark (Pinus maritima) is another significant source of proanthocyanidins. wikipedia.orgnaturesfarm.com While both grape seed and pine bark extracts are rich in these compounds, their specific procyanidin profiles can differ. scilit.comresearchgate.net this compound has also been identified in the rind and bark of Ceylon cinnamon and the root of cat's claw (Uncaria guianensis). wikipedia.orgebi.ac.uknih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-UKWJTHFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030238 | |

| Record name | Procyanidin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20315-25-7 | |

| Record name | Procyanidin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 - 232 °C | |

| Record name | Procyanidin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biogenesis of Procyanidin B1

General Biosynthetic Pathways of Flavan-3-ols

The fundamental building blocks of Procyanidin (B600670) B1, the flavan-3-ols, are synthesized via a series of well-established metabolic pathways that produce a wide array of plant secondary metabolites. nih.govmdpi.comnih.govresearchgate.net These foundational pathways provide the necessary carbon skeletons and chemical precursors for the flavonoid biosynthetic machinery.

The biosynthesis of all flavonoids, including the flavan-3-ol (B1228485) precursors of Procyanidin B1, begins with the shikimate pathway. nih.govresearchgate.netresearchgate.netnih.gov This primary metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into aromatic amino acids, most notably L-phenylalanine. researchgate.netnih.govwikipedia.org

L-phenylalanine then serves as the entry point into the phenylpropanoid pathway. mdpi.comnih.govresearchgate.net A series of enzymatic reactions, initiated by phenylalanine ammonia-lyase (PAL), converts L-phenylalanine into 4-coumaroyl-CoA. nih.govwikipedia.org This molecule is a critical intermediate that stands at the crossroads of numerous secondary metabolic pathways.

The final precursor stage is the flavonoid pathway, which commences with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). nih.govnih.gov This step generates the characteristic C6-C3-C6 three-ring flavonoid skeleton. nih.gov Subsequent enzymatic modifications by chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H) produce dihydroflavonols, such as dihydroquercetin, which are the direct precursors for flavan-3-ol synthesis. wikipedia.orgoup.com

| Pathway | Starting Material(s) | Key Intermediate(s)/Product(s) | Role in Flavan-3-ol Synthesis |

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose 4-phosphate | Shikimic acid, Chorismic acid | Produces the aromatic amino acid L-phenylalanine. researchgate.netnih.gov |

| Phenylpropanoid Pathway | L-phenylalanine | Cinnamic acid, 4-coumaroyl-CoA | Converts L-phenylalanine into the primary precursor for the flavonoid pathway. nih.govresearchgate.net |

| Flavonoid Pathway | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone, Dihydroflavonols | Forms the core flavonoid structure and generates the immediate precursors for flavan-3-ol synthesis. nih.govnih.gov |

From the dihydroflavonol branch point, two parallel enzymatic pathways are responsible for generating the two distinct stereoisomers of flavan-3-ols, (+)-catechin and (−)-epicatechin, which are the constituent monomers of this compound. nih.govmdpi.com

Dihydroflavonol-4-reductase (DFR) is a key enzyme that catalyzes the reduction of dihydroflavonols (e.g., dihydroquercetin) to their corresponding leucoanthocyanidins (e.g., leucocyanidin). oup.comresearchgate.netfrontiersin.orgmdpi.comnih.gov Leucoanthocyanidins are unstable intermediates and serve as a crucial branching point. mdpi.com

From leucoanthocyanidin, the pathways diverge:

Leucoanthocyanidin Reductase (LAR) directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols. wikipedia.orgmdpi.comnih.gov For example, LAR reduces leucocyanidin to produce (+)-catechin, which serves as the "starter" or lower unit in the this compound dimer. nih.govnih.govresearchgate.net

Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucoanthocyanidins to form highly reactive and unstable anthocyanidin intermediates, such as cyanidin. nih.govmdpi.comnih.gov Subsequently, Anthocyanidin Reductase (ANR) reduces these anthocyanidins to produce 2,3-cis-flavan-3-ols. nih.govnih.govnih.gov Specifically, ANR converts cyanidin into (−)-epicatechin, the "extension" or upper unit of this compound. nih.govresearchgate.netsemanticscholar.org

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Role in this compound Biosynthesis |

| Dihydroflavonol-4-reductase | DFR | Dihydroflavonols (e.g., Dihydroquercetin) | Leucoanthocyanidins (e.g., Leucocyanidin) | Commits precursors to the proanthocyanidin (B93508) and anthocyanin pathways. researchgate.netnih.gov |

| Anthocyanidin Synthase | ANS | Leucoanthocyanidins (e.g., Leucocyanidin) | Anthocyanidins (e.g., Cyanidin) | Produces the substrate for ANR, leading to (−)-epicatechin formation. nih.govmdpi.com |

| Leucoanthocyanidin Reductase | LAR | Leucoanthocyanidins (e.g., Leucocyanidin) | 2,3-trans-flavan-3-ols (e.g., (+)-Catechin) | Synthesizes the (+)-catechin monomer (the lower unit). wikipedia.orgnih.govnih.gov |

| Anthocyanidin Reductase | ANR | Anthocyanidins (e.g., Cyanidin) | 2,3-cis-flavan-3-ols (e.g., (−)-Epicatechin) | Synthesizes the (−)-epicatechin monomer (the upper unit). nih.govnih.govnih.gov |

Specific Dimerization Mechanisms in this compound Formation

The final step in the biosynthesis of this compound is the condensation of its constituent monomers. This process is chemically specific, resulting in a defined linkage and stereochemistry that characterizes the molecule.

This compound is specifically formed from the condensation of one molecule of (−)-epicatechin and one molecule of (+)-catechin. wikipedia.orgcaymanchem.com The nomenclature for this compound is epicatechin-(4β→8)-catechin, which precisely defines the constituent units and their linkage. nih.govwikipedia.org In this dimerization, the (−)-epicatechin unit is referred to as the upper or "extension" unit, while the (+)-catechin acts as the lower or "starter" unit. nih.gov The condensation involves an electrophilic attack from a carbocation derived from the upper unit onto the nucleophilic lower unit. nih.gov

Proanthocyanidins (B150500) are classified based on the nature of the linkage between their flavan-3-ol units. B-type proanthocyanidins, which include this compound, are characterized by a single carbon-carbon bond between the monomers. nih.govmdpi.comresearchgate.net The most common linkage in B-type dimers is between the C4 position of the upper unit and the C8 position of the lower unit. nih.govmdpi.com this compound exemplifies this structure with a specific C4→C8 interflavan bond. nih.govnih.gov This linkage results from the attack of the C4 carbocation of the epicatechin extension unit on the electron-rich C8 position of the catechin (B1668976) starter unit. nih.gov While C4→C6 linkages also occur, the C4→C8 bond is stereochemically predominant in most procyanidins. nih.gov

Subcellular Localization of Procyanidin Biosynthesis and Accumulation

The biosynthesis and subsequent storage of procyanidins are compartmentalized within the plant cell. The enzymes responsible for the flavonoid pathway, including those that synthesize the flavan-3-ol monomers, are generally understood to be located in the cytoplasm, often associated with the cytosolic face of the endoplasmic reticulum (ER). nih.govmdpi.com

Once synthesized in the cytoplasm, the flavan-3-ol precursors, (+)-catechin and (−)-epicatechin, must be transported to their site of polymerization and accumulation. mdpi.com Current models indicate that these monomeric units are transported into the large central vacuole of the plant cell. nih.govmdpi.com It is within the vacuole that the final polymerization into dimers like this compound and higher-order polymers is believed to occur, leading to their accumulation away from the cell's metabolic machinery. nih.govmdpi.com An alternative model proposes the involvement of "tannosomes," organelles derived from chloroplasts, in the synthesis and transport of proanthocyanidins to the vacuole. nih.gov

Analytical Methodologies for Procyanidin B1 Research

Extraction and Purification Techniques for Procyanidin (B600670) B1

The initial step in the analysis of Procyanidin B1 from natural sources is its efficient extraction and subsequent purification to remove interfering compounds. The choice of solvent and chromatographic method is crucial for obtaining a high-purity sample.

Commonly, a 70% methanol (B129727) solution is utilized for the initial extraction of this compound from plant materials. This is often followed by a liquid-liquid partitioning step with ethyl acetate (B1210297) to enrich the procyanidin fraction nih.gov. For purification, open column chromatography is a frequently used technique. A combination of octadecylsilane (B103800) and Sephadex LH20 as stationary phases has been shown to be effective in isolating this compound with high purity (around 95%) nih.gov. The selection of the extraction solvent can significantly influence the type of procyanidins isolated; for instance, methanol has been found to be more efficient for extracting dimeric procyanidins like this compound, while other solvents might favor the extraction of monomers or larger polymers encyclopedia.pub.

High-speed counter-current chromatography (HSCCC) has also emerged as a powerful technique for the separation and purification of procyanidins. This method has been successfully applied to fractionate grape seed extracts to isolate dimeric to tetrameric procyanidins after the removal of polymeric compounds researchgate.netchromatographyonline.com.

Table 1: Summary of Extraction and Purification Techniques for this compound

| Technique | Description | Key Considerations | Reference |

|---|---|---|---|

| Solvent Extraction | Initial extraction from plant material. | The choice of solvent (e.g., 70% methanol, acetone) affects the extraction efficiency of different procyanidin types. nih.govencyclopedia.pub | nih.govencyclopedia.pub |

| Liquid-Liquid Partitioning | Enrichment of the procyanidin fraction. | Ethyl acetate is commonly used to partition and concentrate this compound. nih.gov | nih.gov |

| Open Column Chromatography | Purification of the extracted procyanidins. | Stationary phases like octadecylsilane and Sephadex LH20 are effective for isolating high-purity this compound. nih.gov | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Preparative separation of procyanidins. | Effective for fractionating complex mixtures and isolating specific oligomers like this compound. researchgate.netchromatographyonline.com | researchgate.netchromatographyonline.com |

Chromatographic Approaches for Identification and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound. High-performance liquid chromatography and its ultra-high performance counterpart are the cornerstones of procyanidin analysis, often coupled with mass spectrometry for definitive structural information.

HPLC and UHPLC are the most widely used techniques for the analysis of this compound. These methods offer high resolution and sensitivity for separating complex mixtures of procyanidins. Reversed-phase columns, such as C18, are commonly employed for the separation of procyanidins nih.govnih.gov. The mobile phase typically consists of a gradient of an aqueous acidic solution (e.g., water with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724) nih.govresearchgate.net. Detection is often performed using a UV detector at a wavelength of 280 nm, where flavan-3-ols exhibit strong absorbance asianpubs.orgresearchgate.net.

Normal-phase HPLC has also been utilized, which separates procyanidins based on their degree of polymerization nih.gov. UHPLC offers advantages over conventional HPLC, including faster analysis times and improved resolution, which is particularly beneficial for resolving isomeric procyanidins nih.gov.

Mass spectrometry is a powerful tool for the structural elucidation of procyanidins, including this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates pseudomolecular ions with minimal fragmentation, allowing for the determination of the molecular weight of the compound researchgate.net. Due to the acidic nature of procyanidins, they are readily analyzed as deprotonated molecules in the negative ion mode nih.gov.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation patterns can reveal the sequence of the monomeric units and the nature of the interflavan linkage nih.govnih.gov. For B-type procyanidins like this compound, characteristic fragmentation pathways include the cleavage of the interflavan bond, leading to the formation of specific fragment ions that can be used for identification researchgate.netresearchgate.net.

The combination of liquid chromatography with mass spectrometry (LC-MS) is a highly effective approach for the comprehensive profiling of this compound in complex samples nih.govnih.govresearchgate.net. HPLC or UHPLC provides the separation of individual procyanidins, while the mass spectrometer allows for their sensitive and selective detection and identification nih.gov. This integrated approach enables the differentiation of various procyanidin isomers and the characterization of novel procyanidin structures nih.gov. The use of high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap analyzers, further enhances the accuracy of mass measurements and aids in the determination of elemental compositions nih.gov.

Spectrophotometric Methods for Proanthocyanidin (B93508) Content Determination

Spectrophotometric methods offer a relatively simple and rapid means of determining the total proanthocyanidin content in a sample. These methods are often used for screening purposes and for quality control. One common method involves the use of 4-(dimethylamino)cinnamaldehyde (DMAC), which reacts with the terminal units of proanthocyanidins (B150500) to produce a colored product that can be measured spectrophotometrically at around 640 nm binran.rugbiosciences.com. Another method is based on the acid-catalyzed cleavage of proanthocyanidins in the presence of an alcohol, which leads to the formation of colored anthocyanidins that can be quantified asianpubs.org. While these methods are useful for estimating total proanthocyanidin content, they lack the specificity to quantify individual procyanidins like this compound.

Table 2: Comparison of Analytical Techniques for this compound

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| HPLC/UHPLC-UV | Separation based on polarity, followed by UV detection. | High resolution, quantitative. | Co-elution of isomers can be a challenge. mdpi.com | nih.govnih.govasianpubs.orgresearchgate.net |

| MS and MS/MS | Ionization and fragmentation to determine molecular weight and structure. | High sensitivity and specificity, provides structural information. | Quantification can be challenging without appropriate standards. | nih.govresearchgate.netnih.govresearchgate.net |

| HPLC-MS | Combines the separation power of HPLC with the detection capabilities of MS. | Comprehensive profiling, identification of unknown compounds. | Complex data analysis. | nih.govnih.govresearchgate.netnih.gov |

| Spectrophotometry (e.g., DMAC assay) | Colorimetric reaction with proanthocyanidins. | Simple, rapid, suitable for high-throughput screening. | Lacks specificity for individual procyanidins, measures total proanthocyanidin content. | asianpubs.orgbinran.rugbiosciences.com |

Considerations for Standardization and Reproducibility in Procyanidin Analysis

The complex and heterogeneous nature of procyanidins presents significant challenges for the standardization and reproducibility of their analysis mdpi.com. The lack of commercially available pure analytical standards for many procyanidin oligomers, including some isomers of this compound, hinders accurate quantification mdpi.com. Furthermore, the co-elution of isomeric procyanidins, especially for larger oligomers, can lead to inaccurate identification and quantification when using chromatographic methods alone mdpi.com.

To improve reproducibility, it is crucial to have well-defined and validated analytical methods. This includes clear documentation of the extraction and purification procedures, as well as the chromatographic and mass spectrometric conditions. The use of certified reference materials, when available, is also essential for method validation and for ensuring the comparability of results between different laboratories. Collaborative studies are important for establishing the repeatability and reproducibility of analytical methods for procyanidin analysis researchgate.net.

Pharmacokinetics and Bioavailability of Procyanidin B1

Absorption and Distribution of Procyanidin (B600670) B1 in Biological Systems

The uptake of Procyanidin B1 from the diet into the systemic circulation is a complex process influenced by several factors. Its journey begins in the gastrointestinal tract, where its chemical structure dictates its ability to traverse the intestinal barrier.

Following the consumption of proanthocyanidin-rich foods or extracts, this compound has been identified in human blood. In a study involving healthy adults who consumed a grape seed extract rich in proanthocyanidins (B150500), this compound was detected in their serum two hours after ingestion. tandfonline.comjst.go.jp The concentration of this compound in the serum was measured to be 10.6 ± 2.5 nmol/L. tandfonline.comjst.go.jp This finding confirms that this compound can be absorbed from the gut into the bloodstream.

Similarly, other studies have reported the presence of dimeric procyanidins in human plasma shortly after the consumption of flavanol-rich foods. nih.gov For instance, after consuming a proanthocyanidin-rich grape seed extract, this compound was detected in human plasma at a concentration of 10.6 ± 2.5 nM. researchgate.net These findings collectively indicate that this compound, at least to some extent, is bioavailable and can be distributed throughout the body via the circulatory system.

| Source | Time of Detection | Concentration |

|---|---|---|

| Grape Seed Extract | 2 hours post-ingestion | 10.6 ± 2.5 nmol/L |

The absorption of procyanidins is significantly influenced by their molecular size and the degree of polymerization (DP). nih.gov Generally, smaller molecules are more readily absorbed across the intestinal barrier. researchgate.net Procyanidins with a lower degree of polymerization, such as dimers and trimers, are more likely to be absorbed compared to their larger polymeric counterparts. nih.govnih.govnih.gov

Studies have shown that while monomeric and dimeric procyanidins can be detected in plasma, polymers and oligomers with a degree of polymerization greater than four are generally not directly absorbed. nih.gov The permeation of procyanidins across epithelial monolayers has been demonstrated to be a function of their polymerization degree. nih.gov This suggests an inverse relationship between the size of the procyanidin molecule and its ability to be absorbed. The complex structure of larger procyanidins makes them less bioavailable compared to other flavonoids and polyphenols. nih.gov

Metabolism of this compound

Once absorbed, this compound undergoes extensive metabolism, primarily in the liver and intestines. This biotransformation process modifies its structure, influencing its biological activity and eventual elimination from the body.

The liver and intestines are key sites for the metabolism of this compound. After absorption, it is subjected to phase II metabolic reactions. nih.gov These reactions are carried out by enzymes that conjugate the procyanidin molecule, increasing its water solubility and facilitating its excretion.

The metabolic transformation of this compound results in the formation of various metabolites. These include methylated, glucuronidated, and sulfated forms of the parent compound. researchgate.netnih.gov Following the ingestion of a grape seed extract, several metabolites such as catechin (B1668976) and epicatechin glucuronide, methyl catechin/epicatechin glucuronide, and methyl catechin/epicatechin sulfate (B86663) have been identified in plasma. nih.gov These conjugated forms can reach concentrations ranging from 0.06 to 23.90 microM. nih.gov The formation of these metabolites is a crucial step in the detoxification and elimination pathway of this compound.

| Metabolite Type | Examples |

|---|---|

| Methylated | Methyl catechin/epicatechin glucuronide, Methyl catechin/epicatechin sulfate |

| Glucuronidated | Catechin glucuronide, Epicatechin glucuronide |

| Sulfated | Methyl catechin/epicatechin sulfate |

The gut microbiota plays a pivotal role in the biotransformation of this compound, especially the portion that is not absorbed in the small intestine. nih.govmdpi.com These microorganisms possess a wide array of enzymes capable of breaking down complex molecules like procyanidins into smaller, more readily absorbable compounds. frontiersin.org

Excretion Pathways of this compound and its Metabolites

The excretion of this compound and its metabolites occurs through multiple pathways, primarily involving urinary and fecal elimination. Following oral ingestion, a significant portion of this compound is not absorbed in the upper gastrointestinal tract and transits to the colon, where it undergoes extensive metabolism by the gut microbiota.

The urinary excretion of intact this compound is exceedingly low, reflecting its poor absorption in its original dimeric form. A study conducted in pigs, which possess a gastrointestinal tract similar to humans, demonstrated this limited urinary elimination. The ratios of total excreted procyanidins to the administered amounts were found to be between 0.004% and 0.019% nih.gov. Maximal concentrations of procyanidin dimers in urine were observed approximately 6 hours after administration nih.gov. While small amounts of intact dimeric procyanidins can be detected in urine, the majority of excreted compounds are metabolites formed either in the tissues (Phase II metabolism) or by the colonic microflora nih.gov.

The primary route of metabolism and subsequent excretion begins in the colon. Unabsorbed this compound is catabolized by gut microbiota into a variety of smaller, low molecular weight phenolic compounds. A dominant metabolite produced from B-type procyanidins like this compound is 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone mdpi.com. Other common microbial metabolites identified after in vitro fermentation with human microbiota include benzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid, 2-(3'-hydroxyphenyl)acetic acid, 2-(4'-hydroxyphenyl)acetic acid, and 3-(3'-hydroxyphenyl)propionic acid nih.gov. The mass recovery of these microbial metabolites can range from 20.0% to 56.9% after 24 hours of fermentation nih.gov. These smaller metabolites are absorbed from the colon into the bloodstream, undergo further Phase II metabolism (such as glucuronidation and methylation) in the liver, and are then excreted in the urine nih.gov.

Fecal excretion represents a major elimination pathway for unabsorbed this compound and its larger, non-absorbable metabolites. Studies using radiolabeled procyanidins in rats have shown that a substantial portion of the ingested dose is eliminated in the feces.

Table 1: Major Metabolites of this compound and Their Excretion Profile

| Metabolite Class | Specific Metabolites | Primary Site of Formation | Primary Excretion Route | Quantitative Findings |

| Intact Dimer | This compound | - | Urine (trace), Feces | Urinary excretion is extremely low (e.g., 0.019% for dimer B4 in pigs) nih.gov. |

| Microbial Catabolites | 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | Colon (Gut Microbiota) | Urine (after absorption and conjugation) | A dominant metabolite of B-type procyanidins mdpi.com. |

| Phenolic Acids | Colon (Gut Microbiota) | Urine (after absorption and conjugation) | Includes benzoic acid, phenylacetic acids, and phenylpropionic acids nih.gov. | |

| Phase II Metabolites | Methylated and Glucuronidated Dimers/Monomers | Liver, Intestinal Wall | Urine | Flavan-3-ols are extensively conjugated compared to dimers and trimers nih.gov. |

Bioavailability Challenges and Research Directions

The therapeutic potential of this compound is significantly hampered by its low oral bioavailability. This challenge stems from a combination of physicochemical properties and physiological processes, which are the focus of intensive research aimed at enhancing its systemic delivery and efficacy.

Key Bioavailability Challenges:

Molecular Size and Polymerization: The absorption of procyanidins is inversely related to their degree of polymerization (DP). Monomers like catechin and epicatechin are more readily absorbed than dimers such as this compound. Procyanidins with a DP greater than four are generally not absorbed intact in the small intestine nih.gov. Studies have shown that proanthocyanidins with a high degree of polymerization can negatively affect digestive enzyme activity and nutrient absorption to a greater extent than those with low polymerization nih.govnih.gov.

Interaction with Food Matrix: Procyanidins can form complexes with other components in food, such as proteins and carbohydrates, which can limit their release and absorption nih.gov. The specific food matrix can either hinder or protect procyanidins during digestion. For instance, incorporating grape extracts into milk or egg-based products may protect the compounds from gastrointestinal degradation and improve their bioaccessibility researchgate.net.

Gastrointestinal Stability and Metabolism: While found to be relatively stable under gastric and duodenal conditions, unabsorbed this compound is extensively degraded by the gut microbiota in the colon cambridge.orgcambridge.org. This microbial catabolism transforms the parent compound into smaller phenolic acids, altering the profile of compounds that are ultimately absorbed and exert systemic effects nih.gov.

Low Solubility and Rapid Metabolization: The inherent low solubility and rapid metabolism of procyanidins contribute to their poor bioavailability.

Research Directions to Enhance Bioavailability:

To overcome these limitations, research is actively exploring advanced drug delivery systems designed to protect this compound from degradation and improve its absorption.

Liposomal Encapsulation: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. This technology has shown significant promise in protecting procyanidins from the harsh gastrointestinal environment and enhancing their bioaccessibility. A study on cocoa procyanidins demonstrated that liposomal encapsulation increased the bioaccessibility of the dimer fraction by 4.5-fold compared to the non-encapsulated extract nih.gov. Liposomes can improve the stability and transport of procyanidins, allowing for a more controlled release nih.gov.

Nanoparticle-Based Systems: Nanotechnology offers several platforms to improve flavonoid delivery. Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions are being investigated to enhance the solubility, stability, and systemic absorption of procyanidins nih.govsciencescholar.us. These systems can be engineered to control the release of the encapsulated compound and potentially target specific tissues mdpi.com. For example, nanoparticles prepared with chitosan-sodium alginate have been shown to effectively encapsulate galloylated procyanidins with high efficiency researchgate.net.

Other Delivery Systems: Other bio-based delivery systems under investigation include microparticles, emulsions, and hydrogels nih.gov. The goal of these technologies is to create a protective carrier that improves stability, prevents premature degradation, and facilitates targeted release and cellular uptake nih.gov.

Table 2: Bioavailability Challenges of this compound and Corresponding Research Solutions

| Challenge | Description | Research Direction / Solution | Mechanism of Improvement |

| High Molecular Weight | Dimers and larger oligomers are poorly absorbed through the intestinal barrier compared to monomers nih.gov. | Development of depolymerization methods. | Breaking down larger polymers into smaller, more absorbable oligomers and monomers. |

| Food Matrix Interactions | Binding to proteins and carbohydrates in food can reduce release and absorption nih.gov. | Formulation in optimized food matrices. | Using specific food components to protect procyanidins and control their release during digestion researchgate.net. |

| Microbial Degradation | Extensive breakdown by colonic microbiota alters the parent compound before it can be absorbed intact nih.gov. | Encapsulation Technologies. | Protecting the compound from microbial enzymes in the colon, allowing for greater absorption of the intact molecule. |

| Low Stability & Solubility | Susceptibility to degradation in the GI tract and poor solubility limit absorption. | Nano-delivery Systems (Liposomes, Nanoparticles, Nanoemulsions) nih.gov. | Encapsulation improves stability, solubility, and facilitates transport across the intestinal epithelium, increasing systemic bioavailability nih.govsciencescholar.us. |

Mechanisms of Action and Biological Activities of Procyanidin B1

Antioxidant Mechanisms

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage and contributing to various pathological conditions. Procyanidin (B600670) B1 exhibits potent antioxidant activity, effectively inhibiting lipid peroxidation. tandfonline.comnih.govmdpi.com

Studies have shown that procyanidins, including B1, can scavenge reactive oxygen species (ROS) and free radicals, which are key initiators of lipid peroxidation. biointerfaceresearch.comtandfonline.comnih.govmdpi.com For instance, procyanidins from grape seeds have been demonstrated to inhibit superoxide (B77818) anion and lipid peroxidation, reducing or delaying the formation of conjugated dienes during all phases of lipid peroxidation (induction, propagation, and breakdown). tandfonline.com Procyanidin B1, similar to other procyanidins, can trap peroxyl radicals, thereby inhibiting the initiation of lipid peroxidation. uc.pt If located at the low-density lipoprotein (LDL) surface, it can also quench LDL-derived peroxyl radicals, inhibiting chain propagation. uc.pt This action prevents the formation of lipid hydroperoxides and the appearance of conjugated dienes. uc.pt

Furthermore, this compound has been reported to reduce total ROS levels, contributing to its antioxidant defense role. researchgate.net In animal models, grape seed proanthocyanidins (B150500) have been shown to decrease lipid peroxidation by chelating ROS and enhancing the antioxidant defense system. mdpi.com

Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by modulating various pro-inflammatory mediators and cellular activities. biointerfaceresearch.comnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β, COX-2, iNOS, PGE2)

This compound and related procyanidins have been shown to suppress the production and activity of key pro-inflammatory mediators. biointerfaceresearch.comnih.govresearchgate.netnih.gov

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β): Procyanidins can influence the release of TNF-α and IL-1β. biointerfaceresearch.comnih.govresearchgate.net The mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of these cytokines. biointerfaceresearch.comresearchgate.net

Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2): this compound has been identified as a strong and selective negative regulator of cyclooxygenase-1 (COX-1) activity, with an IC50 value of 8.0 μM. portlandpress.comnih.gov Procyanidins, in general, inhibit COX-2 mRNA and protein expression and reduce PGE2 levels. biointerfaceresearch.comnih.govresearchgate.netd-nb.info This inhibition contributes to their anti-inflammatory action. biointerfaceresearch.comnih.gov

Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): Procyanidin has been reported to inhibit iNOS-mediated nitric oxide production. biointerfaceresearch.comnih.gov This reduction in NO content is a significant aspect of its anti-inflammatory mechanism. nih.gov

The anti-inflammatory activities of procyanidins are often triggered by the inhibition of enzymes like ERK1/2 and IKKβ, and they impede IKKβ activity in vitro. biointerfaceresearch.com They also suppress the NF-κB and MAPK pathways, which hinders the mRNA expression of pro-inflammatory cytokines and COX-2 inflammatory prostaglandin products. biointerfaceresearch.com

Table 1: Effect of Procyanidins on Pro-inflammatory Mediators

| Mediator | Effect of Procyanidins | Relevant Pathways/Mechanisms | Source |

| TNF-α | Inhibition of release and mRNA expression | Suppression of NF-κB and MAPK pathways | biointerfaceresearch.comnih.govresearchgate.netplos.org |

| IL-1β | Inhibition of release | Inhibition of NF-κB and MAPK pathways, inflammasome-mediated secretion | biointerfaceresearch.comresearchgate.netnih.gov |

| COX-1 | Selective inhibition (this compound IC50 = 8.0 μM) | Direct regulation of enzyme activity | portlandpress.comnih.gov |

| COX-2 | Inhibition of mRNA and protein expression | Suppression of NF-κB and MAPK pathways | biointerfaceresearch.comresearchgate.netd-nb.infoplos.org |

| iNOS | Inhibition of activity and NO production | Inhibition of NF-κB and MAPK pathways | biointerfaceresearch.comnih.govresearchgate.netnih.gov |

| PGE2 | Reduction of levels | Inhibition of COX-2 activity | biointerfaceresearch.comnih.govresearchgate.netplos.org |

Modulation of Macrophage Activity

Procyanidins, including this compound, play a role in modulating macrophage activity, which is central to the inflammatory response. biointerfaceresearch.comportlandpress.comoncotarget.com Macrophages, particularly M1 macrophages, are characterized by the production of pro-inflammatory cytokines, reactive oxygen intermediates, and nitric oxide. oncotarget.com

Procyanidins have been shown to modulate the M1 stage of macrophages by suppressing the MAPK and NF-κB pathways, leading to the inhibition of inflammatory mediator production and secretion. portlandpress.comoncotarget.com In human macrophages stimulated with lipopolysaccharide (LPS), procyanidins, including B1, B2, and C1, prevented the inflammatory response by inhibiting the activation of the NF-κB cascade. portlandpress.comnih.govresearchgate.net This includes mechanisms such as inhibiting IκBα phosphorylation, inducing the cytoplasmic retention of pro-inflammatory NF-κB proteins through p105 overexpression, and favoring the nuclear translocation of the p50-p50 transcriptional repressor homodimer instead of the pro-inflammatory p50-p65 heterodimer. portlandpress.comnih.gov Ultimately, this leads to a decrease in the release of NF-κB-regulated cytokines and prostaglandins. portlandpress.comnih.gov

Anti-cancer and Chemopreventive Mechanisms

This compound exhibits significant anti-cancer and chemopreventive properties through various mechanisms, including inhibiting cell proliferation and migration, and inducing apoptosis and cell cycle arrest. nih.govtandfonline.comunina.it

Inhibition of Cancer Cell Proliferation and Migration

This compound has demonstrated the ability to suppress the proliferation and migration of various cancer cell lines. nih.govresearchgate.netaurorabiomed.com.cnresearchgate.net

Hepatocellular Carcinoma: this compound has been identified as a potent and specific inhibitor of the Kv10.1 channel, a voltage-gated potassium ion channel often aberrantly expressed in various cancers. researchgate.netaurorabiomed.com.cnnih.gov this compound inhibits Kv10.1 in a concentration-dependent manner (IC50 = 10.38 ± 0.87 μM) and has negligible effects on other potassium channels. researchgate.netaurorabiomed.com.cnnih.gov It directly binds to the Kv10.1 channel, inhibiting its currents. researchgate.netaurorabiomed.com.cnnih.gov This inhibition leads to the suppression of migration and proliferation of liver cancer cells, such as HuH-7 and HepG2 cells. researchgate.netaurorabiomed.com.cnnih.gov In xenograft mouse models, 15 mg/kg of this compound significantly suppressed HepG2 tumor growth with an inhibition rate of approximately 60.25%. researchgate.netaurorabiomed.com.cnnih.gov

Colon Cancer: this compound effectively decreases the number of viable HCT-116 colon cancer cells. nih.govresearchgate.net

General Cancer Cell Inhibition: Procyanidins, in general, have been shown to inhibit proliferation of various cancer cell types in vitro and in vivo. researchgate.net

Table 2: Inhibition of Cancer Cell Proliferation and Migration by this compound

| Cancer Cell Line | Effect of this compound | Concentration/Dosage | Source |

| HuH-7 (Liver Cancer) | Inhibits proliferation and migration | 0-500 μM (in vitro) | researchgate.netaurorabiomed.com.cn |

| HepG2 (Liver Cancer) | Inhibits proliferation and migration; suppresses tumor growth (in vivo) | 0-500 μM (in vitro); 15 mg/kg (in vivo) | researchgate.netaurorabiomed.com.cnresearchgate.netnih.gov |

| HCT-116 (Colon Cancer) | Decreases viable cells; induces cell death (52.3% ± 5.0%) | 172.85 μM (in vitro) | nih.govresearchgate.netresearchgate.net |

Induction of Apoptosis and Cell Cycle Arrest (e.g., caspase activation, G1/S phase arrest)

This compound induces programmed cell death (apoptosis) and arrests the cell cycle in cancer cells, crucial mechanisms for its anti-cancer activity. nih.govd-nb.infounina.itnih.gov

Apoptosis Induction: this compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as caspase-3 and BAX, while decreasing the expression of anti-apoptotic protein Bcl-2. nih.gov Caspase-3 activation is a key event in procyanidin-induced cell death. nih.govd-nb.infonih.govscielo.br Other procyanidins have also been reported to activate caspase-2, -8, and -9 pathways in various cancer cell lines. d-nb.infonih.gov

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest. In HCT-116 colon cancer cells, it increases the proportion of cells in the S phase, suggesting an S phase arrest that leads to apoptosis. nih.gov Other procyanidins have been reported to induce G1 cell phase arrest in various cancer cell lines, mediated by decreases in cyclins (D1, E, A, B1) and CDK4, and sometimes an increase in Cip1/p21. d-nb.infonih.gov The downregulation of cyclin D1, CDK4, and survivin is considered a mechanism by which procyanidins induce cell cycle arrest and apoptosis. d-nb.infonih.gov

Table 3: Induction of Apoptosis and Cell Cycle Arrest by this compound

| Mechanism | Effect of this compound | Cancer Cell Line | Source |

| Apoptosis | Increases caspase-3 and BAX expression; decreases Bcl-2 expression | HCT-116 | nih.gov |

| Cell Cycle Arrest | S phase arrest | HCT-116 | nih.gov |

| Apoptosis | Caspase-3 activation | Various cancer cells (general procyanidin effect) | d-nb.infonih.govscielo.br |

| Cell Cycle Arrest | G1 phase arrest (general procyanidin effect) | BxPC-3, BIU87, OVCAR, SCC-25, Caco-2 | d-nb.infonih.gov |

Preclinical Research on Procyanidin B1

In vitro Studies

In vitro research provides a foundational understanding of the bioactivity of Procyanidin (B600670) B1 at the cellular and molecular level. These studies utilize isolated cells to investigate the direct effects of the compound on specific biological processes, paving the way for more complex in vivo experiments.

Procyanidin B1 has been evaluated in a diverse array of cell line models, each representing a different physiological or disease state.

Cancer Cells: The anti-cancer potential of this compound has been demonstrated in various cancer cell lines. In human colon cancer cell lines such as HCT-116, DLD-1, and SW620, this compound was shown to effectively decrease the number of viable cells. nih.govspandidos-publications.com Specifically, in HCT-116 cells, it induced a significant decrease in cell viability over 48 and 72 hours. spandidos-publications.com Research on hepatoma HepG2 cells has also shown that this compound can suppress tumor cell growth. selleckchem.com Furthermore, studies have indicated that procyanidins can inhibit the proliferation of immortalized HaCaT keratinocytes. researchgate.net

Hepatocytes: The effects of this compound on liver cells have been studied using models of viral infection and fibrosis. In Huh-7 cells, a human hepatoma line often used to study hepatitis C virus (HCV), this compound was found to inhibit HCV RNA replication. core.ac.uk In models of hepatic fibrosis using hepatic stellate cells (HSCs), this compound demonstrated the ability to inhibit the expression of fibrosis markers like α-SMA and collagen I. rsc.org

Adipocytes: In the context of metabolic disorders, the impact of this compound has been assessed using the 3T3-L1 adipocyte cell line. nih.gov These studies showed that this compound, among other flavan-3-ols, could inhibit adipogenesis, the process by which fat cells are formed. nih.gov It also demonstrated protective effects against dexamethasone-induced mitochondrial dysfunction in these cells. nih.gov

Neuronal Cells: The neuroprotective properties of this compound have been extensively investigated using the rat pheochromocytoma PC12 cell line, a common model for neuronal cells. nih.govnih.govmdpi.com In these studies, this compound showed a protective effect against oxidative stress induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and hydrogen peroxide (H2O2). nih.govnih.govresearchgate.net It was observed to increase the survival of MPP+-damaged PC12 cells. nih.gov

Macrophages: The anti-inflammatory activity of this compound has been explored in macrophage cell lines, including THP-1 and RAW 264.7 cells. frontiersin.orgacs.org In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, this compound was found to reduce the generation of reactive oxygen species (ROS) and inhibit the production of inflammatory mediators. selleckchem.comfrontiersin.orgtargetmol.com Similarly, in RAW 264.7 macrophages, procyanidin extracts demonstrated an ability to modulate the inflammatory response. acs.org

Table 1: Summary of In Vitro Research Findings for this compound in Various Cell Line Models

| Cell Line Model | Cell Type | Key Findings | Citations |

|---|---|---|---|

| HCT-116, DLD-1, SW620 | Human Colon Cancer | Decreased cell viability; induced apoptosis and cell cycle arrest. | nih.govspandidos-publications.comnih.gov |

| HepG2 | Human Hepatoma | Suppressed tumor growth; inhibited Kv10.1 channel. | selleckchem.com |

| Huh-7 | Human Hepatoma | Inhibited Hepatitis C Virus (HCV) RNA replication. | core.ac.uk |

| Hepatic Stellate Cells (HSCs) | Liver Cells (Fibrosis Model) | Inhibited expression of fibrotic markers (α-SMA, collagen I). | rsc.org |

| 3T3-L1 | Mouse Adipocytes | Inhibited adipogenesis; restored mitochondrial function. | nih.gov |

| PC12 | Rat Pheochromocytoma (Neuronal Model) | Protected against oxidative stress-induced cell death; increased antioxidant enzyme activity. | nih.govnih.govnih.gov |

| THP-1, RAW 264.7 | Human/Mouse Macrophages | Reduced production of reactive oxygen species (ROS); inhibited inflammatory pathways (NF-κB, NLRP3). | frontiersin.orgacs.orgresearchgate.net |

Research into the molecular mechanisms of this compound has identified several key cellular pathways and molecular targets.

In cancer cells, this compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins. nih.govspandidos-publications.com It increases the expression of pro-apoptotic proteins like Caspase-3 and BAX while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.com Furthermore, it can arrest the cell cycle in the S phase, associated with a decreased expression of the proliferation marker Ki67. spandidos-publications.comresearchgate.net

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit key signaling pathways. In macrophages, it has been found to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. selleckchem.comfrontiersin.orgresearchgate.net This is achieved by inhibiting the expression of upstream molecules like TRAF6 and preventing the phosphorylation of p38 MAPK and NF-κB proteins. selleckchem.comtargetmol.com this compound also interrupts the formation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response. frontiersin.orgresearchgate.net

In neuronal cells, the neuroprotective effects of this compound are linked to the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govnih.govresearchgate.net Activation of this pathway leads to the increased expression of several antioxidant and detoxifying enzymes, including NAD(P)H: quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby protecting the cells from oxidative damage. nih.govnih.gov

In hepatocytes, this compound has been found to target the P2X7r/NLRP3 axis to mitigate inflammation and fibrogenesis. rsc.org It also influences lipid metabolism by inducing the expression of Acyl-CoA oxidase (ACO) and Carnitine palmitoyltransferase I (CPT1), key enzymes in fatty acid oxidation, an effect that appears independent of PPARα expression. targetmol.comnih.gov

Table 2: Investigated Cellular Pathways and Molecular Targets of this compound

| Cellular Context | Pathway/Target | Observed Effect | Citations |

|---|---|---|---|

| Cancer (Colon) | Apoptosis Pathway | Upregulation of Caspase-3, BAX; Downregulation of Bcl-2. | nih.govspandidos-publications.com |

| Inflammation (Macrophages) | NF-κB Signaling | Inhibition of NF-κB translocation and target gene expression. | selleckchem.comfrontiersin.orgresearchgate.net |

| Inflammation (Macrophages) | NLRP3 Inflammasome | Interruption of inflammasome formation. | frontiersin.orgresearchgate.net |

| Neuroprotection (Neuronal Cells) | Nrf2/ARE Pathway | Activation of Nrf2 and upregulation of antioxidant enzymes (NQO1, HO-1). | nih.govnih.govresearchgate.net |

| Hepatic Fibrosis | P2X7r/NLRP3 Axis | Inhibition of inflammasome activation. | rsc.org |

| Lipid Metabolism (Hepatocytes) | Fatty Acid Oxidation | Induction of ACO and CPT1 expression. | targetmol.comnih.gov |

In vivo Animal Models

Building on in vitro findings, in vivo studies using animal models are crucial for assessing the physiological relevance and potential therapeutic efficacy of this compound in a whole-organism context.

The anti-tumor activity of this compound has been confirmed in xenograft mouse models. In a model where human colon cancer HCT-116 cells were subcutaneously injected into nude mice, oral administration of this compound significantly suppressed tumor growth, with observed reductions in both tumor volume and weight. nih.govspandidos-publications.comresearchgate.net The efficacy was reported to be comparable to the conventional chemotherapy drug doxorubicin (B1662922) in some instances. spandidos-publications.com Similarly, in a xenograft model using HepG2 hepatoma cells, this compound was shown to significantly suppress tumor growth, an effect linked to its inhibition of the Kv10.1 channel. selleckchem.com

This compound has been investigated in animal models of metabolic diseases like diabetes and obesity. mdpi.comnih.gov In a study using C57BL/6J mice fed a high-fat diet (HFD) to induce hyperlipidemia and diabetic conditions, supplementation with this compound was found to alleviate these issues. nih.gov The study reported that this compound significantly reduced serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and improved lipid profiles by decreasing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.govresearchgate.net These beneficial effects were associated with the activation of PPARα-mediated hepatic lipid metabolism. nih.gov While many studies use grape seed proanthocyanidin (B93508) extracts (GSPE) in obesity models, the specific effects of this compound highlight its role in targeting fat metabolism and inflammation. rsc.orgnih.govresearchgate.net

The neuroprotective potential of this compound has been evaluated in zebrafish models of neurodegeneration. nih.govnih.gov In a Parkinson's disease model induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound treatment decreased the damage to dopaminergic neurons and ameliorated motor impairment. nih.gov The protective mechanism in these in vivo models mirrors the in vitro findings, showing a reduction in reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.govnih.gov These effects are linked to the upregulation of the Nrf2 signaling pathway. nih.govresearchgate.net

Table 3: Summary of In Vivo Research Findings for this compound in Animal Models

| Animal Model | Disease/Condition | Key Findings | Citations |

|---|---|---|---|

| HCT-116 Xenograft Mouse Model | Colon Cancer | Significantly suppressed tumor volume and weight. | nih.govspandidos-publications.comresearchgate.net |

| HepG2 Xenograft Mouse Model | Liver Cancer (Hepatoma) | Significantly suppressed tumor growth. | selleckchem.com |

| High-Fat Diet-Induced Diabetic Mice | Hyperlipidemia, Inflammation | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6); improved serum lipid profile (TC, TG, LDL-C). | nih.govresearchgate.net |

| MPTP-Induced Zebrafish Model | Parkinson's Disease | Protected dopaminergic neurons; improved motor function; reduced oxidative stress. | nih.govresearchgate.net |

| H2O2-Induced Zebrafish Model | Neurodegeneration (Oxidative Stress) | Improved motor capacity; increased antioxidant enzyme activity; activated Nrf2 pathway. | nih.gov |

Assessment of Tissue and Organ-Specific Effects

Preclinical research has identified several tissue and organ-specific effects of this compound, with significant findings in hepatic, nervous, and colonic tissues. The compound has demonstrated potential therapeutic actions, including anti-fibrotic, neuroprotective, and anti-tumor activities in various in vivo and in vitro models.

Hepatic Tissue Effects

This compound has been shown to exert significant protective effects on liver tissue, particularly in models of hepatic fibrosis and non-alcoholic fatty liver disease (NAFLD). nih.govfrontiersin.org Studies indicate that its mechanisms are multi-faceted, involving the regulation of inflammation, fibrogenesis, and cellular activation. nih.gov

In a mouse model of thioacetamide-induced hepatic fibrosis, this compound was found to mitigate liver inflammation and fibrogenesis. nih.gov The primary mechanism identified involves the compound's ability to reverse the activation of hepatic stellate cells (HSCs), which are the main source of extracellular matrix proteins that lead to fibrous scar tissue in the liver. nih.govresearchgate.net This action is mediated through the thyroid hormone-responsive protein (THRSP)-mediated P2X7r/NLRP3 signaling axis. nih.gov this compound activates THRSP, which in turn decreases the activation of the P2X7r-modulated NLRP3 inflammasome. nih.gov This leads to a reduction in the release of inflammatory factors like caspase-1 and IL-1β. nih.gov Furthermore, this compound was observed to inhibit the expression of α-SMA and collagen I in activated HSCs. nih.gov

Network pharmacology and molecular docking analyses have also been employed to explore the mechanisms of this compound in treating NAFLD, suggesting that it acts on multiple targets and pathways to achieve a comprehensive regulatory effect. frontiersin.org

Table 1: Summary of Preclinical Research on Hepatic Effects of this compound This table is interactive. You can sort and filter the data.

| Model System | Tissue/Cell Type | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|---|

| Thioacetamide-induced mice | Liver | Attenuated hepatic fibrosis and inflammation. | Reverses activation of Hepatic Stellate Cells (HSCs); Activates THRSP, leading to decreased P2X7r-modulated NLRP3 inflammasome activation. | nih.gov |

| Cultured Hepatic Stellate Cells (HSCs) | Hepatic Stellate Cells | Inhibited expression of α-SMA and collagen I. | Directly targets activated HSCs to suppress fibrogenic markers. | nih.gov |

| Lipopolysaccharide (LPS)/ATP-stimulated mouse peritoneal macrophages | Macrophages | Decreased release of inflammatory factors (caspase-1, IL-1β). | Modulates macrophage-mediated inflammation. | nih.gov |

| Network Pharmacology Analysis | N/A | Identified key targets and pathways in NAFLD. | Multi-target and multi-pathway intervention. | frontiersin.org |

Neuroprotective Effects

This compound has demonstrated notable neuroprotective properties in preclinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. wikipedia.orgnih.gov Research highlights its ability to protect these specific neurons from toxin-induced damage and oxidative stress. wikipedia.orgnih.gov

In both in vitro (rat pheochromocytoma PC12 cells) and in vivo (zebrafish) models of PD, this compound showed a protective effect against neurotoxin-induced damage to dopaminergic neurons and associated motor impairment. wikipedia.org The primary mechanism appears to be its potent antioxidant activity. wikipedia.orgnih.gov Treatment with this compound led to a decrease in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. wikipedia.org Simultaneously, it increased the activity of key antioxidant enzymes, including glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD). wikipedia.org

Further investigation into the molecular mechanism revealed that this compound's neuroprotective effects are mediated through the activation of the Nrf2/ARE (Nuclear factor-erythroid 2-related factor 2/antioxidant response element) pathway. wikipedia.orgnih.gov Activation of Nrf2 leads to the transcription of downstream antioxidant and detoxification genes, enhancing the cell's resistance to oxidative stress. nih.gov Studies confirmed that this compound treatment upregulated the expression of Nrf2 and its target genes, heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). wikipedia.orgnih.gov

Table 2: Summary of Preclinical Research on Neuroprotective Effects of this compound This table is interactive. You can sort and filter the data.

| Model System | Tissue/Cell Type | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|---|

| MPP+-treated PC12 cells (in vitro) | Rat Pheochromocytoma Cells | Protected cells from neurotoxin-induced damage; Reduced ROS and MDA content. | Increased activity of antioxidant enzymes (GSH-Px, CAT, SOD); Upregulated the Nrf2/ARE pathway (increased Nrf2, HO-1, NQO1 expression). | wikipedia.orgnih.gov |

| MPTP-treated zebrafish (in vivo) | Dopaminergic Neurons | Decreased damage to dopaminergic neurons; Alleviated motor impairment. | Reduced ROS and MDA content; Increased activity of antioxidant enzymes (GSH-Px, CAT, SOD). | wikipedia.org |

| H2O2-treated PC12 cells (in vitro) | Rat Pheochromocytoma Cells | Increased cell survival against oxidative stress. | Activation of the Nrf2/ARE pathway. | nih.gov |

Anti-tumor Effects on Colon Tissue

Preclinical studies have reported the in vitro and in vivo anti-tumor activity of this compound against colon cancer. nih.govnih.govnih.gov Research using human colon cancer cell lines (HCT-116) and xenograft mouse models has shown that this compound can effectively suppress tumor growth by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.govnih.gov

In vitro, this compound was found to decrease the viability of HCT-116 cells. nih.govnih.gov This effect is achieved by inducing apoptosis through the modulation of key regulatory proteins. nih.gov Specifically, it increases the expression of the pro-apoptotic proteins Caspase-3 and BAX while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins triggers the cell death cascade. nih.gov Additionally, this compound was shown to arrest the cell cycle in the S phase, further inhibiting the proliferation of cancer cells. nih.govnih.gov

In vivo experiments using a xenograft mouse model, where human HCT-116 cells were implanted into mice, confirmed these anti-tumor effects. nih.govnih.gov Administration of this compound significantly suppressed the growth of the colon tumors. nih.govnih.gov

Table 3: Summary of Preclinical Research on Anti-tumor Effects of this compound This table is interactive. You can sort and filter the data.

| Model System | Tissue/Cell Type | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|---|

| HCT-116 cell line (in vitro) | Human Colon Cancer Cells | Decreased cell viability; Induced apoptosis. | Increased expression of Caspase-3 and BAX; Decreased expression of Bcl-2. | nih.gov |

| HCT-116 cell line (in vitro) | Human Colon Cancer Cells | Arrested cell cycle in S phase. | Inhibits cell proliferation by halting cell division. | nih.govnih.gov |

| HCT-116 xenograft mouse model (in vivo) | Colon Tumor | Significantly suppressed tumor growth. | Demonstrates in vivo therapeutic efficacy. | nih.govnih.gov |

Clinical Research and Translational Aspects of Procyanidin B1

Human Bioavailability and Pharmacokinetic Studies

The bioavailability of procyanidins, including Procyanidin (B600670) B1, is generally low in humans. worldscientific.com Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion of these compounds to better ascertain their health-beneficial activities. worldscientific.comnih.gov

Research investigating the metabolic fate of orally ingested Procyanidin B1 has shown that it is absorbed, albeit in small amounts. In a human crossover study, participants ingested a single dose of 1 mg per kg of body weight of epicatechin and this compound, respectively. The maximum plasma concentration (Cmax) for this compound and its metabolites was found to be 2.0 ng/mL. mdpi.com Another human study that aimed to compare the metabolism of (-)-epicatechin, this compound, and polymeric procyanidins found that after ingestion, free this compound was detected in the plasma. nih.gov

The metabolism of this compound involves both phase II metabolism after absorption and degradation by gut microbiota. nih.gov Metabolites identified in plasma following this compound ingestion include 4-hydroxy-5-(3′,4′-dihydroxyphenyl)valeric acid and 5-(3′,4′-dihydroxyphenyl)-valerolactone, the latter being a dominant metabolite produced by gut microbiota. nih.gov In contrast, larger dimeric or oligomeric procyanidins are typically not detected in plasma after ingestion of polymeric proanthocyanidins (B150500), suggesting they are not absorbed intact. nih.gov The low uptake of larger compounds by bacteria may also hamper their microbial degradation. nih.gov

| Pharmacokinetic Parameter | Value | Study Details | Source |

| Maximum Plasma Concentration (Cmax) | 2.0 ng/mL | Single dose of 1 mg/kg body weight of this compound | mdpi.com |

| Detected Metabolites in Plasma | Free this compound, 4-hydroxy-5-(3′,4′-dihydroxyphenyl)valeric acid, 5-(3′,4′-dihydroxyphenyl)-valerolactone | Ingestion of encapsulated this compound | nih.gov |

Investigation of this compound in Clinical Trials (general procyanidin trials)

While clinical trials focusing specifically on isolated this compound are limited, numerous studies have investigated the effects of procyanidin-rich extracts from sources like grape seeds, cocoa, and pine bark. These trials provide valuable insights into the potential health benefits of procyanidins as a class of compounds.

For instance, a Phase I clinical trial was conducted to evaluate the chemopreventive potential of a litchi procyanidin product for lung cancer. mdpi.com The results of such phase I trials are important for designing future clinical studies on the chemopreventive or therapeutic applications of procyanidins. nih.gov

In the context of cardiovascular health, randomized controlled trials have confirmed that dark chocolate, which contains significant amounts of B-type procyanidins, can help mitigate conditions related to metabolic syndrome, including hypertension. frontiersin.org Following several clinical trials, the European Food Safety Authority (EFSA) issued a health claim that 200 mg of cocoa flavanols consumed daily contributes to normal endothelium-dependent vasodilation. nih.gov Intervention trials have also suggested that B-type procyanidins may be effective in improving cognitive function. frontiersin.org

These trials collectively support the potential of procyanidins in clinical medicine for both preventive and therapeutic purposes. mdpi.com However, conflicting results from different trials may arise due to variations in the distribution of procyanidins in different organs and whether the concentration of metabolites in target tissues reaches pharmacologically effective levels. mdpi.com

Potential Therapeutic Applications and Disease Prevention

This compound has emerged as a compound of interest in cancer research due to its antiproliferative and antitumor activities. nih.gov Preclinical studies have demonstrated its potential as a chemopreventive agent and as an adjuvant therapy.

One study reported for the first time the in vivo and in vitro anticancer effects of this compound (PCB1) on colon cancer. nih.gov In vitro, PCB1 was shown to effectively decrease the viability of HCT-116 colon cancer cells. Mechanistic studies revealed that PCB1 induced apoptosis by increasing the expression of the pro-apoptotic proteins Caspase-3 and BAX, while decreasing the anti-apoptotic protein Bcl-2. It also caused cell cycle arrest in the S phase. nih.gov

The therapeutic efficacy of PCB1 was further demonstrated in an in vivo HCT-116 xenograft mouse model. nih.gov Mice treated with PCB1 via intragastric administration showed significant suppression of tumor growth compared to the control group. nih.gov These findings suggest that this compound could be a promising plant-based compound for application as an anticancer drug. nih.gov Building on such preclinical data, future clinical studies may establish procyanidins as a source for molecularly targeted cancer prevention and adjuvant therapy. nih.gov

| Study Type | Model | Key Findings | Source |

| In Vitro | HCT-116 Colon Cancer Cells | Decreased cell viability, induced apoptosis (increased Caspase-3, BAX; decreased Bcl-2), caused S-phase cell cycle arrest. | nih.gov |

| In Vivo | HCT-116 Xenograft Mouse Model | Significantly suppressed tumor growth. | nih.gov |

Procyanidins, including B-type dimers like this compound, have shown potential in mitigating metabolic syndrome and its related disorders, such as cardiovascular disease and dyslipidemia. mdpi.comfrontiersin.org Their mechanisms of action involve improving lipid metabolism and protecting against oxidative stress. mdpi.comresearchgate.net

Research has specifically highlighted the role of this compound in lipid metabolism. It has been found to promote the oxidation of free fatty acids and regulate the expression of enzymes involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase (CPT1). nih.gov In a study on 3T3-L1 adipocytes, this compound was among the most effective flavan-3-ols at inhibiting adipogenesis and restoring mitochondrial function after dexamethasone-induced insulin resistance. nih.gov

Epidemiological studies and clinical trials support the benefits of consuming procyanidin-rich foods. For example, consuming two apples a day, which provides about 200 mg of proanthocyanidins, has been shown to lower serum cholesterol and LDL oxidation while raising HDL cholesterol. mdpi.com These effects are beneficial in restricting the progression of atherosclerosis. mdpi.com The antioxidant and anti-inflammatory properties of proanthocyanidins are significant in preventing cardiovascular diseases and metabolic syndromes. mdpi.com

This compound exhibits significant anti-inflammatory properties, which have been investigated in various preclinical models. Its mechanisms involve modulating key inflammatory signaling pathways and reducing the production of inflammatory mediators.

A study investigating the effects of this compound on hepatic fibrosis in mice found that dietary administration of the compound attenuated both fibrogenesis and inflammation. nih.gov In a model of thioacetamide-induced hepatic fibrosis, this compound decreased the release of inflammatory factors like caspase-1 and IL-1β. nih.gov The mechanism was linked to the activation of thyroid hormone-responsive protein (THRSP) and a decrease in P2X7r-modulated NLRP3 inflammasome activation. nih.gov

In human monocytes (THP-1 cell line), this compound has been shown to impair the inflammatory response triggered by lipopolysaccharide (LPS). researchgate.net It prevents the LPS-induced increase in reactive oxygen species (ROS) and exerts its anti-inflammatory effects by inhibiting the activity of key protein kinases, including IκB kinase beta (IKKβ) and extracellular signal-regulated kinase (ERK1/2). researchgate.net By suppressing these pathways, procyanidins can hinder the expression of proinflammatory cytokines. biointerfaceresearch.com These findings underscore the potential of this compound as an agent for anti-inflammatory interventions. nih.govresearchgate.net

This compound, as part of the broader class of procyanidins, has been studied for its neuroprotective effects. Research suggests that procyanidins can protect neurons from oxidative stress, a key factor in neurodegenerative diseases. mdpi.com

In one study, the neuroprotective effects of various grape seed-derived procyanidins, including the dimer this compound, were evaluated. nih.govmdpi.com In vitro experiments using a rat pheochromocytoma cell line (PC12) showed that this compound increased cell survival when challenged with hydrogen peroxide-induced oxidative stress. nih.govmdpi.com The protective mechanism involves the upregulation of the Nrf2/ARE pathway, which in turn enhances the activity of antioxidant enzymes like GSH-Px, CAT, and SOD. nih.govmdpi.com

The same study also used an in vivo zebrafish model, where this compound improved movement disorders caused by oxidative stress. nih.govmdpi.com Interestingly, the study concluded that the neuroprotective effect of procyanidins is positively correlated with their degree of polymerization, with trimers showing a greater effect than dimers like this compound. nih.govmdpi.com Further research using Caenorhabditis elegans models of Alzheimer's disease has shown that grape seed procyanidin extract, which contains this compound, can attenuate amyloid-β-induced paralysis and improve neural function. nih.gov

Future Research Directions and Challenges

Elucidation of Unidentified Molecular Mechanisms